
2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is a chemical compound with the molecular formula C12H24O4. It is known for its unique structure, which includes two 1,3-dioxolane rings connected by a central carbon-carbon bond, with each ring substituted by four methyl groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron trifluoride (BF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
In industrial settings, the production of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial production.
化学反应分析
Types of Reactions
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for diols.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of multiple methyl groups enhances its stability and reactivity, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound with similar reactivity and applications.
2,2’-Bi-1,3-dioxolane: A related compound with fewer methyl substitutions.
Uniqueness
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is unique due to its high degree of methyl substitution, which imparts greater stability and reactivity compared to its less substituted counterparts. This makes it particularly useful in applications requiring robust and reactive intermediates.
属性
CAS 编号 |
35528-76-8 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H26O4/c1-11(2)12(3,4)16-9(15-11)10-17-13(5,6)14(7,8)18-10/h9-10H,1-8H3 |
InChI 键 |
HYPIGPGMMNBRNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)C2OC(C(O2)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
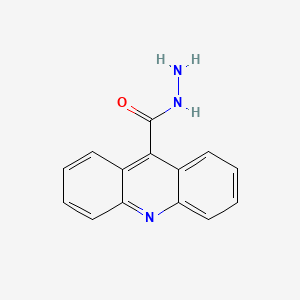
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
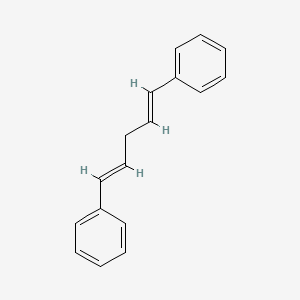
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
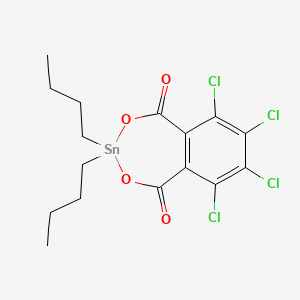
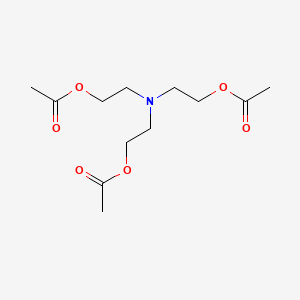
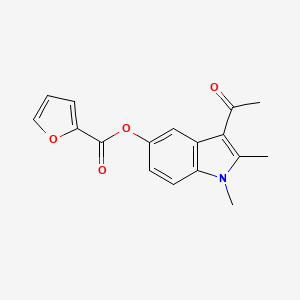
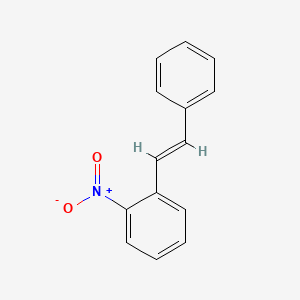
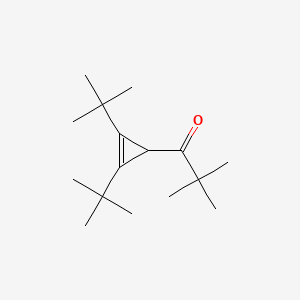
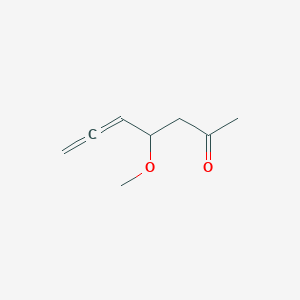

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
